molecular formula C9H10N2 B14730193 Cyanamide, (2,5-dimethylphenyl)- CAS No. 10533-09-2

Cyanamide, (2,5-dimethylphenyl)-

Cat. No.: B14730193
CAS No.: 10533-09-2
M. Wt: 146.19 g/mol
InChI Key: WUNUYNRRKONUTQ-UHFFFAOYSA-N
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Description

Cyanamide, (2,5-dimethylphenyl)-, is an organic compound featuring a cyanamide group (-NH-C≡N) attached to a 2,5-dimethylphenyl aromatic ring. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No.

10533-09-2

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

(2,5-dimethylphenyl)cyanamide

InChI

InChI=1S/C9H10N2/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5,11H,1-2H3

InChI Key

WUNUYNRRKONUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyanamide, (2,5-dimethylphenyl)-, typically involves the reaction of 2,5-dimethylphenylamine with cyanogen bromide (BrCN) under controlled conditionsThe reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the cyanamide group .

Another method involves the use of transition-metal-free N-arylation of cyanamides by diaryliodonium triflates in aqueous media. This method is operationally simple and compatible with mild reaction conditions, making it a preferred choice for synthesizing disubstituted cyanamides .

Industrial Production Methods

Industrial production of cyanamide, (2,5-dimethylphenyl)-, often employs continuous-flow processes for the on-demand generation of cyanogen bromide, which is then used for the cyanation of 2,5-dimethylphenylamine. This method ensures high yields and safety by minimizing the handling of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (2,5-dimethylphenyl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyanamide, (2,5-dimethylphenyl)-, involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It is known to inhibit enzymes such as cathepsin K and carbonic anhydrase 2, which play crucial roles in biological processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The synthesis of Cyanamide, (2,5-dimethylphenyl)-, may require regioselective strategies to avoid isomer formation, as seen in the 2,6-dimethylphenyl analog .
  • Biological Optimization : Compounds with 2,5-dimethylphenyl groups exhibit enhanced activity in photosynthesis inhibition due to optimal lipophilicity and electronic effects. This positions Cyanamide, (2,5-dimethylphenyl)-, as a candidate for herbicide development .
  • Regulatory Considerations : Derivatives like spirotetramat highlight the need for residue monitoring in food crops, suggesting similar regulations might apply to cyanamide-based agrochemicals .

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